molecular formula C13H10BrFN2O3 B8200346 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8200346
M. Wt: 341.13 g/mol
InChI Key: CTDLBQHVRCGINQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with a 4-bromo-7-fluoro-1-oxoisoindolin-2-yl group. The presence of bromine and fluorine atoms in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a piperidine-2,6-dione derivative with a substituted isoindolinone intermediate. The reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

    Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium or Copper Catalysts: For facilitating coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds[3][3].

Scientific Research Applications

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its dual halogen substitution, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Biological Activity

3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2438239-34-8, is a synthetic compound that has gained attention for its potential biological activity, particularly in the context of cancer treatment and immune modulation. This compound is characterized by several functional groups, including halogens (bromine and fluorine) and a piperidine dione structure, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features:

  • Piperidine-2,6-dione : A cyclic dicarboximide that enhances solubility and reactivity.
  • Bromo and Fluoro Substituents : These halogens modify the chemical properties, potentially improving pharmacokinetics.
  • Oxoisoindolin-2-yl Group : Known for its significant activity against various cancer cell lines.

The molecular formula is C13H10BrFN2O3C_{13}H_{10}BrFN_2O_3 with a molecular weight of approximately 341.14 Da.

Research indicates that this compound acts primarily through the modulation of IKAROS family zinc finger proteins (IKZF2 and IKZF4). These proteins are critical in regulating immune responses and maintaining T cell homeostasis. The compound has shown potential as a degrader of these proteins, thereby influencing T cell function and possibly offering therapeutic benefits in autoimmune diseases and cancers.

Case Studies and Research Findings

  • Cancer Treatment :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis. For example, derivatives have been reported to inhibit proliferation in leukemia cells through IKZF2 degradation .
  • Immune Modulation :
    • A study highlighted the role of IKZF2 in regulatory T cells (Tregs). Compounds targeting IKZF2 can enhance Treg function by promoting FoxP3 expression, which is vital for Treg stability and suppressive functions. This suggests potential applications in treating autoimmune disorders where Treg functionality is compromised .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in leukemia cells; inhibits tumor growth ,
Immune Modulation Enhances Treg function via IKZF2 degradation ,

Therapeutic Potential

The unique structure of this compound positions it as a candidate for developing novel therapies for:

  • Cancer : By targeting IKZF proteins to induce cancer cell death.
  • Autoimmune Diseases : By modulating Treg activity to restore immune balance.

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Clinical trials will be essential to assess its efficacy and safety in human populations.

Properties

IUPAC Name

3-(7-bromo-4-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c14-7-1-2-8(15)11-6(7)5-17(13(11)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDLBQHVRCGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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